![molecular formula C15H17N3OS B14213894 1-Phenyl-2-{[5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]amino}ethan-1-one CAS No. 828920-92-9](/img/structure/B14213894.png)
1-Phenyl-2-{[5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]amino}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-2-{[5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]amino}ethan-1-one is a complex organic compound that features a unique structure combining a phenyl group, a thiazole ring, and a pyrrolidine moiety
Preparation Methods
The synthesis of 1-Phenyl-2-{[5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]amino}ethan-1-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazole ring, followed by the introduction of the pyrrolidine group and the phenyl group. Common reagents used in these reactions include thionyl chloride, pyrrolidine, and phenylacetic acid. The reaction conditions generally involve refluxing in an appropriate solvent such as dichloromethane or ethanol .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
1-Phenyl-2-{[5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]amino}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Phenyl-2-{[5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]amino}ethan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and nanomaterials
Mechanism of Action
The mechanism of action of 1-Phenyl-2-{[5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]amino}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the uptake of neurotransmitters such as dopamine and norepinephrine, which may contribute to its potential therapeutic effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound interacts with various receptors and enzymes in the body .
Comparison with Similar Compounds
1-Phenyl-2-{[5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]amino}ethan-1-one can be compared with other similar compounds, such as:
α-Pyrrolidinovalerophenone (α-PVP): Known for its stimulant effects, α-PVP has a similar pyrrolidine structure but differs in its alkyl chain length.
3,4-Methylenedioxypyrovalerone (MDPV): Another stimulant with a similar core structure but different functional groups.
α-Pyrrolidinobutiophenone (α-PBP): Similar in structure but with variations in the alkyl chain and functional groups
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
828920-92-9 |
|---|---|
Molecular Formula |
C15H17N3OS |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
1-phenyl-2-[(5-pyrrolidin-1-yl-1,3-thiazol-2-yl)amino]ethanone |
InChI |
InChI=1S/C15H17N3OS/c19-13(12-6-2-1-3-7-12)10-16-15-17-11-14(20-15)18-8-4-5-9-18/h1-3,6-7,11H,4-5,8-10H2,(H,16,17) |
InChI Key |
REARFQWMJNCKCH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CN=C(S2)NCC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


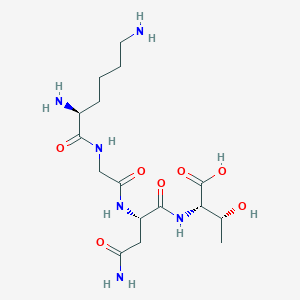
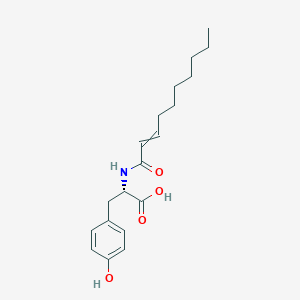
![1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1-methylethyl)phenyl]thio]-](/img/structure/B14213824.png)
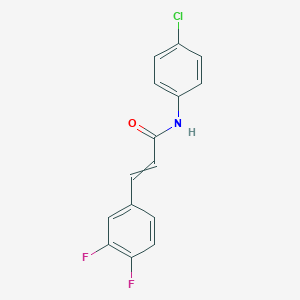
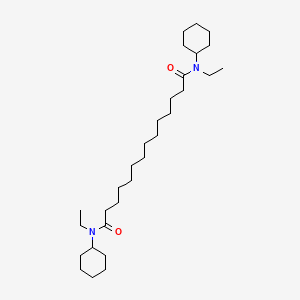

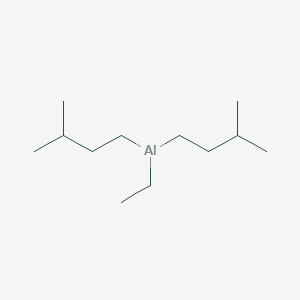
![N-[2-(5-Methylpyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14213857.png)


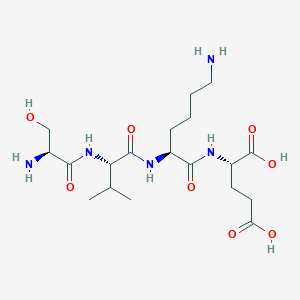
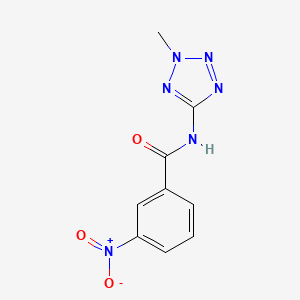
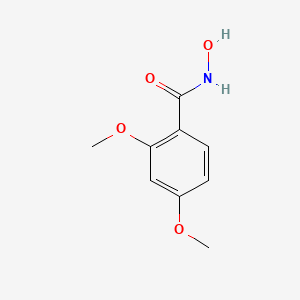
![N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-phenylpropyl)ethane-1,2-diamine](/img/structure/B14213906.png)
